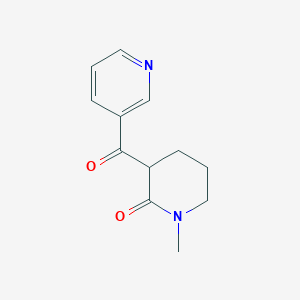

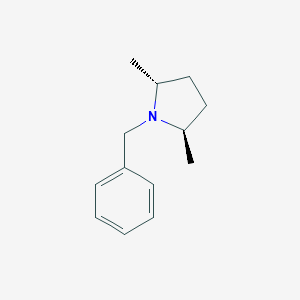

(2R,5R)-1-苄基-2,5-二甲基吡咯烷

描述

Synthesis Analysis

The synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine has been explored through various synthetic routes. A notable method involves the synthesis of cis-2-Aryl-3-isopropenyl-1,3-dimethylpyrrolidines, confirming the structure of methylene derivatives obtained in the Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts. The synthesis employs acid-induced intramolecular cyclization between an iminium salt and the α-position of a ketal group (Bosch & Rubiralta, 1981). Another approach for the asymmetric synthesis of Trans-2,5-dimethylpyrrolidine, applicable to both (2S,5S) and (2R,5R) enantiomers, involves starting from a mixture of isomers of 2,5-hexanediol, leading to enantiomerically pure products (Zwaagstra, Meetsma & Feringa, 1993).

Molecular Structure Analysis

Molecular structure and spectroscopic properties have been extensively studied through both experimental and theoretical (DFT and AIM) approaches. The molecular structure, spectroscopic properties, and various interaction analyses provide deep insights into the compound's characteristics (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity and properties of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine derivatives have been explored in various contexts. For instance, the acylation reactions of fullerene derivatives and subsequent reactions with alcohols and amines to form multifullerene derivatives highlight the compound's versatility in forming complex structures (Zhang et al., 2002).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns of similar pyrrolidine derivatives, have been detailed, providing insights into the solid-state characteristics and intermolecular interactions (Amirnasr, Schenk & Meghdadi, 2002).

Chemical Properties Analysis

Investigations into the chemical properties, such as NMR and mass spectroscopy, have helped in elucidating the structural features and reactivity of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine and its derivatives. The synthesis and characterization of various compounds, including their molecular structure, electrochemical properties, and EPR studies, provide a comprehensive understanding of the chemical properties (Bueno et al., 1999).

科学研究应用

低温保森-康德反应催化:该化合物在低温(-35°C)下作为手性炔胺配合物参与保森-康德反应,无需化学促进剂 (Balsells 等人,2000 年)。

史蒂文斯重排副产物:它证实了在相关吡咯烷盐的史蒂文斯重排中获得的亚甲基衍生物的结构 (J. Bosch 和 M. Rubiralta,1981 年)。

对映纯 C2 对称衍生物的合成:该化合物可以合成光学纯形式,用于科学研究 (Ikki Yonemura 等人,2006 年)。

单克隆抗体产量提高:衍生物 4-(2,5-二甲基-1H-吡咯-1-基)-N-(2,5-二氧代吡咯烷-1-基)苯甲酰胺可提高重组中国仓鼠卵巢细胞中的单克隆抗体产量 (Yuichi Aki 等人,2021 年)。

神经丝病变:相关化合物 3,4-二甲基-2,5-己二酮加速吡咯形成和蛋白质交联,导致神经丝病变 (D. Anthony 等人,1983 年)。

催化应用:手性 C2 对称 2,5-二取代吡咯烷衍生物催化仲醇的生产,具有较高的化学收率和对映选择性 (M. Shi 等人,1999 年)。

有机合成中的配体设计:含有反式-2,5-二取代吡咯烷的新型手性 N,N-螯合配体的合成在有机合成和配体设计中具有应用 (J. Sweet 等人,1997 年)。

对映选择性生物转化:酰胺酶催化的吡咯烷-2,5-二羧酰胺水解导致有机合成中的对映选择性生物转化 (Peng Chen 等人,2012 年)。

N-取代衍生物的合成:N-取代的 2,5-二甲基吡咯烷衍生物可以由 2,5-己二酮和各种伯胺合成 (S. Shim 等人,1986 年)。

微波加速合成:微波能量促进了苄基 3,5-二甲基-吡咯-2-羧酸酯的快速高产合成 (Jasmine Regourd 等人,2006 年)。

安全和危害

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information on “(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine”, it’s difficult to predict its safety and hazards91011.

未来方向

The future directions for research on a compound like “(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine” could include further studies on its synthesis, properties, and potential applications121314.

Please note that this information is general and may not apply specifically to “(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine”. For more accurate information, further research or consultation with a chemistry professional may be necessary.

属性

IUPAC Name |

(2R,5R)-1-benzyl-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRNGUFZPFNIFS-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446394 | |

| Record name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |

CAS RN |

119008-53-6 | |

| Record name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)